![molecular formula C18H28N2O B2388224 2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1423747-15-2](/img/structure/B2388224.png)
2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone
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Description
“2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been evaluated as a potential chitin synthase inhibitor and antifungal agent . It has also been studied for its potential as a potent RIPK1 kinase inhibitor .
Synthesis Analysis
The synthesis of “2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone” and its derivatives has been reported in the literature . For example, a series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed, synthesized, and screened for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro .
Molecular Structure Analysis
The molecular structure of “2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone” is complex, with a spirocyclic scaffold. This structure is likely to contribute to its biological activity .
Scientific Research Applications
Antitubercular Activity
Research has revealed the potential of benzothiazinone derivatives, which share structural similarities with 2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone, in combating tuberculosis. These compounds exhibit promising antitubercular properties, which have been elucidated through structural studies, including X-ray crystallography, variable temperature NMR, and DFT calculations (Richter et al., 2022).
Synthetic Applications
The compound and its derivatives serve as key intermediates in synthetic chemistry. For instance, they have been used in palladium-catalyzed cyclization reactions to construct the tricyclic skeleton of FR901483, indicating their utility in complex molecule synthesis (Bonjoch et al., 2003).
Antiviral Activity
Spirothiazolidinone derivatives, structurally related to the target compound, have demonstrated antiviral activities. They have been synthesized and evaluated for their efficacy against influenza A/H3N2 virus and human coronavirus 229E, showing strong inhibitory effects (Apaydın et al., 2020). This suggests the potential of such compounds in the development of new antiviral drugs.
Anticancer Activity
Compounds within this chemical class have shown anticancer potential. For example, novel 1-thia-azaspiro[4.5]decane derivatives and their derived thiazolopyrimidine and 1,3,4-thiadiazole thioglycosides were synthesized and found to exhibit moderate to high inhibition activities against various cancer cell lines, highlighting their promise as anticancer agents (Flefel et al., 2017).
Anticonvulsant and Antihypertensive Activities
The structural framework of 2-Azaspiro[4.5]decan-2-yl derivatives has been explored for anticonvulsant and antihypertensive effects. Studies have synthesized and evaluated various derivatives for their efficacy in these applications, demonstrating the chemical class's broad therapeutic potential (Obniska & Kamiński, 2006).
properties
IUPAC Name |
2-azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-2-11-19-12-6-16(7-13-19)17(21)20-14-10-18(15-20)8-4-3-5-9-18/h1,16H,3-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRAHBSQMAYJJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCC3(C2)CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azaspiro[4.5]decan-2-yl-(1-prop-2-ynylpiperidin-4-yl)methanone |
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